Cas no 35959-01-4 (1,4-dichloro-2-fluorobenzene)
1,4-dichloro-2-fluorobenzene structure
Product Name:1,4-dichloro-2-fluorobenzene
CAS-Nr.:35959-01-4
MF:C32H48O5
MW:512.720530509949
CID:920850
PubChem ID:234102
Update Time:2025-04-19
1,4-dichloro-2-fluorobenzene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,4-dichloro-2-fluorobenzene
- (1R)-1-< (3aR,5R,6S,6aR)-tetrahydro-6-hydroxy-2,2-dimethylfuro< 2,3-d> -1,3-dioxol-5-yl> -1,2-ethanediol 6-acetate
- 11-oxo acetyl ursolic acid
- 11-oxo-3O-acetylursolic acid
- 11-oxo-ursolic acid acetate
- 3-acetyl-11-keto-ursolic acid
- 3-O-Acetyl-1,2-O-isopropylidene-
- 3-O-acetyl-11-oxoursolic acid
- A-D-glucofuranose
- AG-E-74493
- CTK8F5163
- (1S,2R,4AS,6AS,6BR,8AR,10S,12AS,12BR,14BS)-10-(ACETYLOXY)-1,2,6A,6B,9,9,12A-HEPTAMETHYL-13-OXO-1,2,3,4,4A,5,6,6A,6B,7,8,8A,9,10,11,12,12A,12B,13,14B-ICOSAHYDROPICENE-4A-CARBOXYLIC ACID
- PD181222
- BDBM50307109
- HY-N12161
- 2JV36G5X6D
- DTXSID80957366
- (3beta)-3-(Acetyloxy)-11-oxours-12-en-28-oic acid
- CHEBI:192396
- Urs-12-en-28-oic acid, 3beta-hydroxy-11-oxo-, acetate
- NSC-33403
- AKOS016036264
- Urs-12-en-28-oic acid, 3-(acetyloxy)-11-oxo-, (3beta)-
- CHEMBL601891
- 35959-01-4
- 11-OXOURSOLIC ACID ACETATE
- CS-0892617
- (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicene-4a-carboxylic acid
- 3-(Acetyloxy)-11-oxours-12-en-28-oic acid
- NSC33403
- (1S,2R,4aS,6aS,6aS,6bR,8aS,10S,12aS,14bR)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicene-4a-carboxylic acid
- DA-59468
-
- Inchi: 1S/C32H48O5/c1-18-9-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)17-22(34)26-29(6)12-11-24(37-20(3)33)28(4,5)23(29)10-13-31(26,30)8/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18-,19+,23+,24+,25+,26-,29+,30-,31-,32+/m1/s1
- InChI-Schlüssel: XDHCWTUZCOFKRH-CIKBGXLUSA-N
- Lächelt: O(C(C)=O)[C@H]1CC[C@@]2(C)[C@H](C1(C)C)CC[C@@]1(C)[C@]3(C)CC[C@@]4(C(=O)O)CC[C@@H](C)[C@H](C)[C@H]4C3=CC([C@@H]12)=O
Berechnete Eigenschaften
- Genaue Masse: 163.95969
- Monoisotopenmasse: 512.35017463g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 3
- Komplexität: 1060
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.9
- Topologische Polaroberfläche: 80.7Ų
Experimentelle Eigenschaften
- PSA: 0
- LogP: 6.83930
1,4-dichloro-2-fluorobenzene Verwandte Literatur
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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